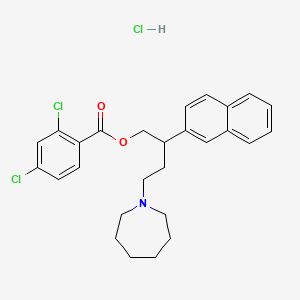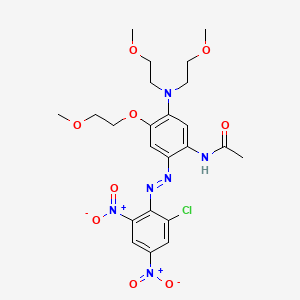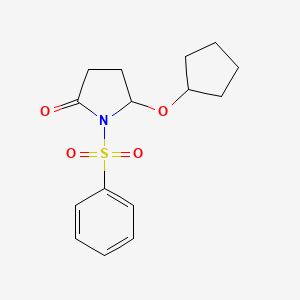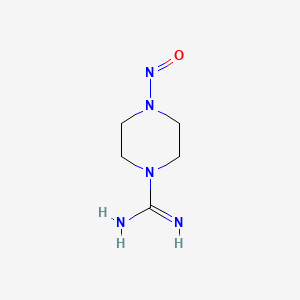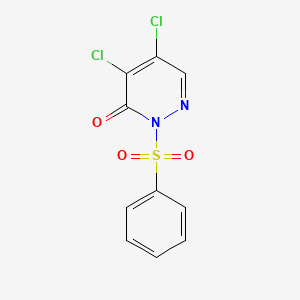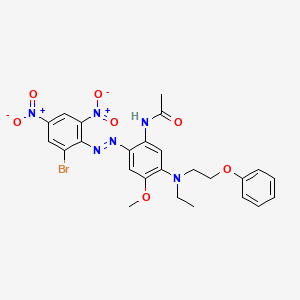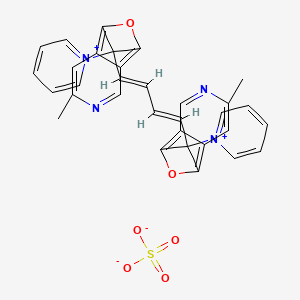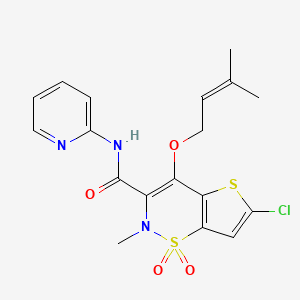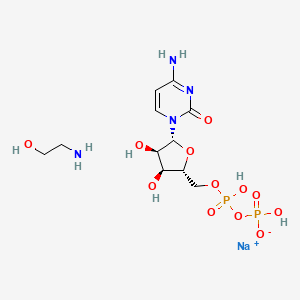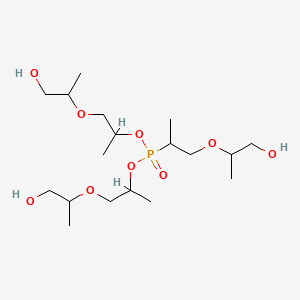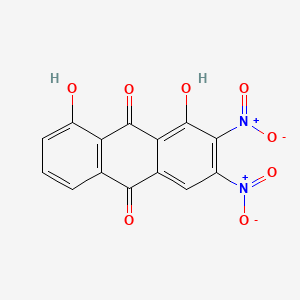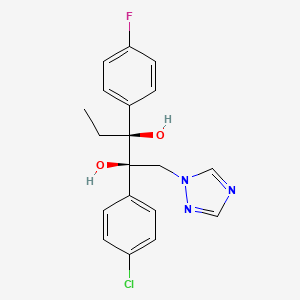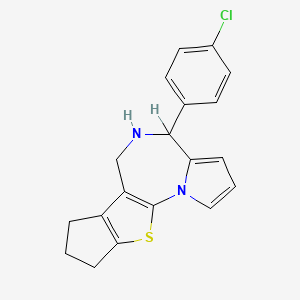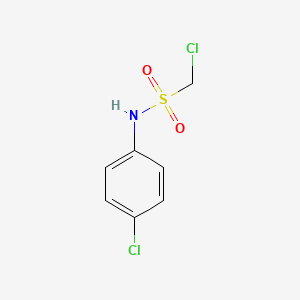
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is a chemical compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 1-chloro-N-(4-chlorophenyl) moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- typically involves the reaction of methanesulfonyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C6H4ClNH2→CH3SO2NH(C6H4Cl)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and alcohols.
Scientific Research Applications
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar reactivity but lacking the chlorophenyl group.
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but without the additional chlorine atom on the methanesulfonamide group.
Benzenesulfonamide: Another sulfonamide derivative with a benzene ring instead of a chlorophenyl group.
Uniqueness
Methanesulfonamide, 1-chloro-N-(4-chlorophenyl)- is unique due to the presence of both the methanesulfonamide and 4-chlorophenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
52043-28-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO2S |
Molecular Weight |
240.11 g/mol |
IUPAC Name |
1-chloro-N-(4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-5-13(11,12)10-7-3-1-6(9)2-4-7/h1-4,10H,5H2 |
InChI Key |
MZEKLSYSJFVWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


